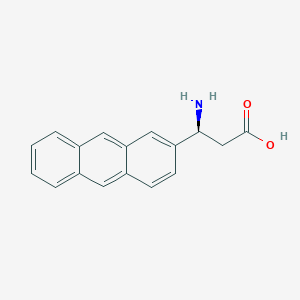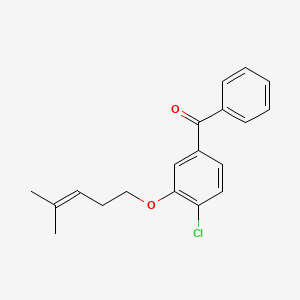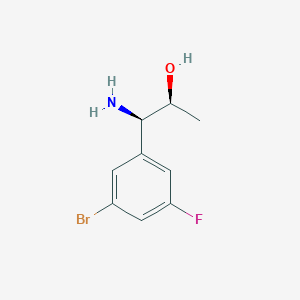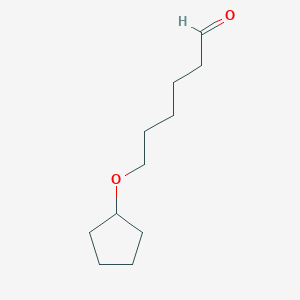
(3S)-3-Amino-3-(2-anthryl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(2-anthryl)propanoic acid is an organic compound that belongs to the class of amino acids It features an anthryl group attached to the alpha carbon of the amino acid backbone, which imparts unique properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-anthryl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as anthracene and amino acids.
Functional Group Introduction: The anthryl group is introduced to the amino acid backbone through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (3S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(2-anthryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The anthryl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthryl group to dihydroanthracene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthracene derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Amides, esters, and other substituted products.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(2-anthryl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(2-anthryl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions through its binding and interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Amino-3-(2-naphthyl)propanoic acid: Similar structure but with a naphthyl group instead of an anthryl group.
(3S)-3-Amino-3-(2-phenyl)propanoic acid: Features a phenyl group, leading to different chemical and biological properties.
Uniqueness
(3S)-3-Amino-3-(2-anthryl)propanoic acid is unique due to the presence of the anthryl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(3S)-3-amino-3-anthracen-2-ylpropanoic acid |
InChI |
InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 |
InChI-Schlüssel |
TYYSZWIPRYNXTQ-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](CC(=O)O)N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13043608.png)
![2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B13043612.png)
![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)

![4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13043627.png)


![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043641.png)




![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)
